N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C20H17FN2O5S2 and its molecular weight is 448.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
N-Substituted Sulfonamides
The compound shows promise as an antibacterial agent. A study synthesized N-substituted sulfonamides with a benzodioxane moiety, demonstrating potent therapeutic potential against various bacterial strains, including both Gram-negative and Gram-positive bacteria (Abbasi et al., 2016). Another study produced derivatives with substantial inhibitory activity against yeast α-glucosidase, with potential applications in treating diseases involving glucosidase enzymes (Abbasi et al., 2019).
Benzodioxane-Containing Compounds
A series of compounds were synthesized incorporating the 1,4-benzodioxane moiety, showing good inhibitory activity against lipoxygenase and moderate inhibition against acetylcholinesterase and α-glucosidase. Some derivatives also demonstrated good antibacterial properties (Irshad et al., 2016).
Thiazepine-3-Carboxamide Derivatives
A variety of these compounds were synthesized and showed significant antimicrobial activity against bacterial strains, presenting a potential application as antimicrobial agents (Raval et al., 2012).
Enzyme Inhibitors:
- B-Raf Kinase Inhibitors: A series of novel pyrazole derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure were synthesized. They showed potent B-Raf inhibitory and anti-proliferation activities, with significant biological activity comparable to the positive control, Erlotinib (Yang et al., 2012).
- Caspase-3 Inhibitors: Certain triazole compounds were synthesized and evaluated, demonstrating potent inhibitory effects against caspase-3, an enzyme involved in apoptosis. This suggests potential applications in the treatment of diseases where inhibition of apoptosis is desired (Jiang & Hansen, 2011).
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S2/c21-14-2-4-15(5-3-14)30(25,26)10-7-19(24)23-20-22-16(12-29-20)13-1-6-17-18(11-13)28-9-8-27-17/h1-6,11-12H,7-10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPWJRYINZWJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.